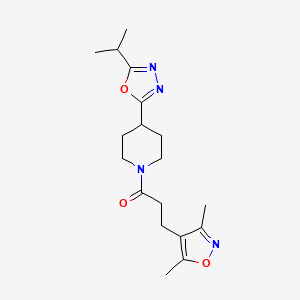

3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O3/c1-11(2)17-19-20-18(24-17)14-7-9-22(10-8-14)16(23)6-5-15-12(3)21-25-13(15)4/h11,14H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFIVIPECAIPSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways affected, and therapeutic potential.

Chemical Structure and Properties

The compound features a unique structural arrangement combining an isoxazole ring and a piperidine moiety, which are known for their diverse biological activities. The specific structural formula is as follows:

The primary target of this compound is BRD4 , a bromodomain-containing protein that plays a crucial role in regulating gene expression linked to cancer progression. The compound exhibits robust inhibitory activity against BRD4 at sub-micromolar concentrations, leading to several downstream effects:

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase in MCF-7 breast cancer cells.

- Inhibition of Cell Migration : It inhibits cell migration and colony formation, which are critical processes in cancer metastasis.

- DNA Damage Induction : The compound modulates the expression of genes such as c-MYC and γ-H2AX, which are involved in DNA damage response pathways.

Biochemical Pathways Affected

The inhibition of BRD4 by this compound affects various biochemical pathways:

- c-MYC Pathway : Inhibition leads to reduced expression of c-MYC, a transcription factor often overexpressed in cancers.

- DNA Damage Response : Increased levels of γ-H2AX indicate activation of DNA damage response mechanisms.

Research Findings

Several studies have evaluated the biological activity of this compound:

Anticancer Activity

A study demonstrated that the compound significantly inhibited the proliferation of MCF-7 cells with an IC50 value indicative of its potency. The mechanism was linked to its ability to disrupt BRD4 interactions with chromatin.

Antimicrobial Properties

Research has also indicated potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays showed broad-spectrum inhibitory effects.

Case Studies

- Breast Cancer Cell Lines : In experiments using MCF-7 and MDA-MB-231 cell lines, the compound exhibited significant cytotoxicity. The combination with doxorubicin showed a synergistic effect, enhancing overall therapeutic efficacy.

- Antimicrobial Testing : A series of tests against various bacterial strains revealed that the compound could inhibit growth effectively, suggesting its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| Isoxazole Derivatives | Varies | Anticancer | Known for diverse biological activities |

| Piperidine Derivatives | Varies | Antimicrobial | Widely used in pharmaceuticals |

The uniqueness of this compound lies in its combined structural features that may confer distinct chemical and biological properties not found in other similar compounds.

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates purified?

Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1 : Condensation of 3,5-dimethylisoxazole-4-carboxylic acid derivatives with piperidine-containing intermediates under reflux conditions in ethanol or acetic acid .

- Step 2 : Cyclization to form the 1,3,4-oxadiazol-2-yl moiety using thioamide or hydrazine derivatives, often catalyzed by acidic or basic conditions .

- Purification : Recrystallization from solvent mixtures (e.g., DMF–EtOH 1:1) or column chromatography with silica gel. Purity is confirmed via TLC (toluene/ethyl acetoacetate/water 8.7:1.2:1.1) and elemental analysis .

Basic: Which spectroscopic techniques are critical for structural elucidation?

Answer:

Key methods include:

- IR Spectroscopy : Identifies carbonyl (C=O, ~1720 cm⁻¹) and NH/OH stretches (~3169 cm⁻¹) .

- NMR : ¹H-NMR (DMSO-d₆) resolves piperidinyl proton environments (δ 2.91–5.98) and aromatic/isoxazolyl substituents .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 343.4 for related analogs) .

- Elemental Analysis : Validates C, H, N percentages (e.g., C 78.92%, N 12.27%) .

Advanced: How can reaction yields be optimized for the oxadiazole ring formation?

Answer:

Yield optimization strategies:

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate cyclization .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to ethanol .

- Temperature Control : Reflux at 80–100°C for 2–7 hours minimizes side reactions .

- Byproduct Analysis : Monitor intermediates via HPLC or GC-MS to adjust stoichiometry .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Answer:

Contradictions may arise from:

- Tautomerism : Isoxazole/oxadiazole rings exhibit keto-enol tautomerism, altering proton environments .

- Stereochemical Effects : Piperidinyl substituents may adopt axial/equatorial conformations, splitting NMR signals .

- Impurities : Recrystallize repeatedly or use preparative HPLC to isolate pure fractions. Compare with computational models (e.g., DFT for predicted spectra) .

Advanced: What methodologies are used to study biological activity in related compounds?

Answer:

For analogs with piperidinyl/oxadiazolyl motifs:

- Target Screening : Assay kinase/receptor inhibition (e.g., ATP-binding sites) via fluorescence polarization .

- Cellular Assays : Evaluate cytotoxicity (MTT assay) or apoptosis (flow cytometry) in cancer cell lines .

- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding to proteins like PI3K or EGFR .

Advanced: How to validate the compound’s stability under physiological conditions?

Answer:

- pH Stability : Incubate in buffer solutions (pH 6.5–7.4) at 37°C for 24–72 hours; analyze degradation via HPLC .

- Thermal Stability : Perform thermogravimetric analysis (TGA) or DSC to identify decomposition temperatures .

- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and monitor photodegradation products with LC-MS .

Basic: What are the common solubility challenges, and how are they addressed?

Answer:

- Low Aqueous Solubility : Use co-solvents (e.g., PEG-400, DMSO) or formulate as nanoparticles .

- Lipophilicity : LogP values (~3.5–4.0) are predicted via software (e.g., ChemAxon); adjust with hydrophilic prodrugs .

Advanced: What strategies mitigate toxicity in preclinical studies?

Answer:

- Metabolic Profiling : Identify hepatotoxic metabolites via liver microsome assays .

- Structural Modifications : Replace isopropyl groups with less lipophilic substituents to reduce off-target effects .

- Dose Optimization : Conduct MTD (maximum tolerated dose) studies in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.